molecular formula C15H11N3O3S B5581907 N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5581907
M. Wt: 313.3 g/mol
InChI Key: RDQSKYNMUNTOJT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11N3O3S and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.05211239 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities of Benzothiazoles

Benzothiazoles, including derivatives similar in structure to N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide, are critical in the development of a wide array of bioactive compounds. These molecules exhibit a broad spectrum of biological and therapeutic activities. Their significance in drug discovery is underscored by their incorporation into the molecular structures of several potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties, demonstrating the chemical versatility and therapeutic potential of benzothiazole derivatives (Sumit, Arvind Kumar, & A. Mishra, 2020).

Anticancer Potentials

Benzothiazole derivatives have been extensively studied for their anticancer potentials. These studies have illuminated the vast therapeutic applications of benzothiazoles in treating various cancer types. The structural activity relationships (SAR) explored within this compound class have provided significant insights into designing more effective anticancer agents. The exploration into benzothiazoles' anticancer mechanisms, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation, highlights the compound's utility in cancer chemotherapy (Nandini Pathak, E. Rathi, Nitesh Kumar, S. Kini, & C. Rao, 2019).

Supramolecular Chemistry Applications

The structural simplicity of benzothiazoles, including derivatives like this compound, plays a significant role in supramolecular chemistry. Their ability to self-assemble into complex structures has implications for nanotechnology, polymer processing, and even biomedical applications. This versatility is a testament to the foundational role that benzothiazole structures can play in advancing scientific research and development across a spectrum of disciplines (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-15(10-2-4-14-11(6-10)17-18-22-14)16-7-9-1-3-12-13(5-9)21-8-20-12/h1-6H,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSKYNMUNTOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.